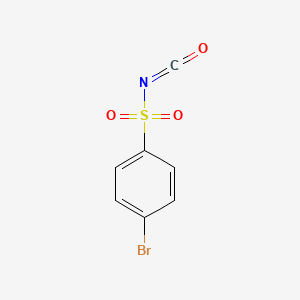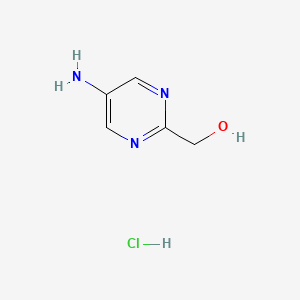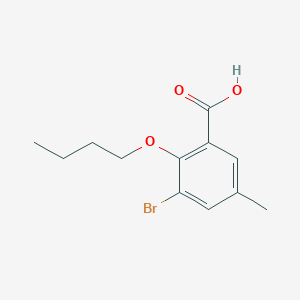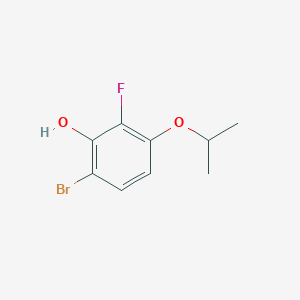
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that is of interest to scientists due to its unique chemical and physical properties. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Applications De Recherche Scientifique
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene has been studied for its potential applications in scientific research. One such application is in the field of organic synthesis, where it can be used as a precursor for the synthesis of other fluorinated aromatic compounds. In addition, this compound has also been studied for its potential use in the synthesis of pharmaceuticals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is still not fully understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules. This allows it to interact and bind to specific sites on proteins and other molecules, which can then lead to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene are still not fully understood. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. In addition, it has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene in laboratory experiments is its high solubility in organic solvents. This makes it easy to use in a variety of laboratory applications. However, it is also important to note that this compound is highly toxic and should be handled with caution. In addition, it is also important to note that this compound is highly reactive and can easily react with other molecules, which can lead to unwanted side reactions.
Orientations Futures
There are a number of potential future directions for research involving 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene. These include further exploration of its mechanism of action, investigation of its potential applications in the synthesis of pharmaceuticals and other specialty chemicals, and further research into its biochemical and physiological effects. In addition, further research into the synthesis of this compound and its various derivatives could also be beneficial. Finally, further investigation of its toxicity and safety profile could also help to improve its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene is a multi-step process that involves the use of a variety of reagents. The first step involves the reaction of 5-bromo-1-fluoro-2-methoxybenzene with methoxyacetyl chloride in the presence of a base catalyst such as triethylamine. This reaction yields the corresponding 2-(methoxymethoxy)-3-(trifluoromethyl)benzene. The next step involves the reaction of this compound with bromine in the presence of a Lewis acid such as aluminum chloride. This reaction yields the desired 5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene.
Propriétés
IUPAC Name |
5-bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKSSFSUYBLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-fluoro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



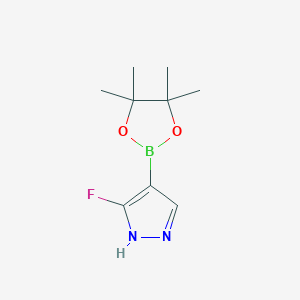
![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)
![Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%](/img/structure/B6292802.png)

![{N-[3-(eta6-Phenyl)propyl]-[(1R-2R)-1,2-diphenyl-1-4-methylbenzenesulfonylamidato(kN')-ethyl-2-amino-(kN)]}ruthenium(II)](/img/structure/B6292812.png)
